5-Acenaphthylenecarboxylic acid
Overview
Description
5-Acenaphthylenecarboxylic acid is a chemical compound derived from acenaphthylene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a carboxylic acid functional group attached to the acenaphthylene structure. This compound is of interest due to its potential applications in materials chemistry and its relevance in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of acenaphthylene, such as 5-acenaphthylenecarboxylic acid, can be achieved through various methods. One approach involves the metal-catalyzed C-H bond activation of the 5-membered carbocyclic ring of acenaphthylene, which allows for the functionalization without the need for prefunctionalization of the ring . Additionally, the electrochemical carboxylation of acenaphthylene has been shown to yield carboxylic derivatives, including acenaphthene-1-carboxylic acid, which is closely related to 5-acenaphthylenecarboxylic acid .
Molecular Structure Analysis
The molecular structure of acenaphthylene derivatives is characterized by the presence of a 5-membered carbocyclic ring fused to a larger aromatic system. The reactivity of these compounds can be influenced by the position of substituents on the rings, as seen in the selective formation of novel derivatives through reactions with electrophiles . The molecular structure of 5-acenaphthylenecarboxylic acid itself would include a carboxylic acid group, which significantly affects the compound's reactivity and properties.
Chemical Reactions Analysis
5-Acenaphthylenecarboxylic acid and its derivatives participate in various chemical reactions. For instance, the reduction of carboxylic acids to corresponding silyl ethers can be catalyzed by a triruthenium carbonyl cluster with a bridging acenaphthylene ligand . Electrophilic substitution reactions, such as sulfonation and nitration, have been employed to synthesize push-pull proton sponges from bis(dimethylamino)acenaphthylene derivatives . Furthermore, the acid-catalyzed hydrolysis of epoxides derived from acenaphthylene has been studied, providing insights into the reaction mechanisms and the stability of the resulting diols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-acenaphthylenecarboxylic acid are influenced by its aromatic structure and the presence of the carboxylic acid group. The electrochemical carboxylation process indicates that factors such as cathode material, current density, and carbon dioxide pressure can affect the yields of carboxylic derivatives of acenaphthylene . The reactivity of acenaphthylene derivatives towards electrophiles and the formation of various substitution products also highlight the compound's chemical versatility . The solvatochromism exhibited by certain protonated derivatives suggests that the electronic properties of the acenaphthylene system can be tuned, which may have implications for material science applications .
Scientific Research Applications
Photochemical Reaction Media
5-Acenaphthylenecarboxylic acid and related compounds have been utilized in studies involving photochemical reactions. For example, poly(alkyl aryl ether) dendrimers with carboxylic acid functionalities were synthesized using 5-bromopentyloxy methylisophthalate. These dendrimers demonstrated distinctive microenvironmental properties, facilitating the study of photolysis and photodimerization reactions involving acenaphthylene and other organic substrates (Kaanumalle et al., 2005).
Catalytic Hydrocarboxylation
Research has shown that 5-acenaphthylenecarboxylic acid can be synthesized via the catalytic hydrocarboxylation of acenaphthylene. This process, involving a [PdCl2(CH3CN)2] + nPAr3 catalytic system, has been found to be highly diastereoselective under certain conditions (Real et al., 2000).
Bacterial Degradation of Acenaphthylene
A study on Rhizobium sp. strain CU-A1 revealed its ability to degrade acenaphthylene, producing naphthalene-1,8-dicarboxylic acid as an intermediate. This research highlights a bacterial pathway for the complete degradation of acenaphthylene, which is relevant for understanding environmental remediation processes (Poonthrigpun et al., 2006).
Antitumor Activity
Acenaphthylene derivatives have been explored for their antitumor activities. A study synthesized novel 1,8-naphthalimide-1,2,3-triazole derivatives from acenaphthylene, testing their activity against lung cancer cells. Compound 5e showed promising results, indicating potential applications in cancer treatment (Xu et al., 2021).
Photochromic Properties
Research on diaryl acenaphthylenes has demonstrated their photochromic properties in solution and the crystalline state. These properties are significant for developing new materials with light-responsive features (Fukumoto et al., 2011).
C-H Bond Activation
The metal-catalyzed functionalization of acenaphthylene via C-H bond activation has been investigated, offering a convenient method for synthesizing a variety of derivatives. This approach is relevant for materials chemistry and biology (Shi et al., 2018).
Safety And Hazards
5-Acenaphthylenecarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
acenaphthylene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVILAASJKYMAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626643 | |
Record name | Acenaphthylene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acenaphthylenecarboxylic acid | |
CAS RN |
4488-43-1 | |
Record name | Acenaphthylene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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